3-(2,5-Dioxopyrrolidin-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

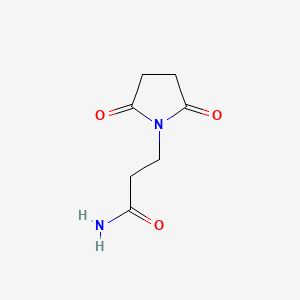

3-(2,5-Dioxopyrrolidin-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a propanamide group. Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.17 g/mol .

Mechanism of Action

Target of Action

The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide is the glutamate transporter EAAT2 . EAAT2 plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system .

Mode of Action

This compound interacts with its target, the glutamate transporter EAAT2, by enhancing the uptake of glutamate . This interaction is stereoselective, indicating that the compound acts as a positive allosteric modulator (PAM) of EAAT2 .

Biochemical Pathways

The action of this compound on EAAT2 affects the glutamate neurotransmission pathway . By enhancing the uptake of glutamate, the compound reduces the extracellular concentration of this neurotransmitter, thereby modulating the downstream effects of glutamate signaling .

Pharmacokinetics

The pharmacokinetic properties of this compound include good permeability and excellent metabolic stability on human liver microsomes (HLMs) . These properties contribute to the compound’s favorable drug-like potential and impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the number and cumulative duration of epileptiform-like events in electroencephalographic assays . This suggests that the compound has potential antiseizure activity .

Action Environment

Biochemical Analysis

Biochemical Properties

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Cellular Effects

It has been found to have no hepatotoxic properties in HepG2 cells (concentration of 10 μM) .

Molecular Mechanism

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Temporal Effects in Laboratory Settings

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Dosage Effects in Animal Models

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Metabolic Pathways

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Transport and Distribution

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Subcellular Localization

It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide typically involves the reaction of a suitable amine with a pyrrolidinone derivative. One common method involves the use of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as an intermediate . The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and formic acid (HCOOH) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)propanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure but includes a benzyl group, which may enhance its biological activity.

(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides: These compounds have a phenyl group and have been studied for their anticonvulsant properties.

Isoindoline-1,3-dione derivatives: These compounds have a similar pyrrolidinone ring and have been evaluated for their antiseizure activity.

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)propanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to modulate glutamate transporters and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGLUJFHJNBBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.